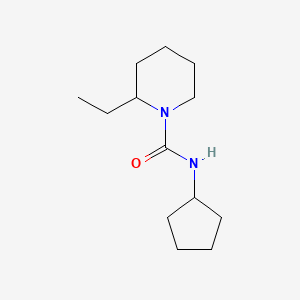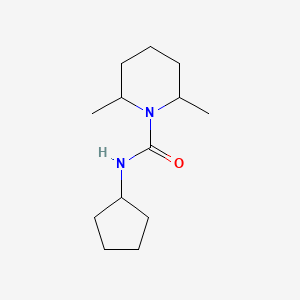
N-cyclopentyl-2-ethyl-1-piperidinecarboxamide
Descripción general
Descripción
N-cyclopentyl-2-ethyl-1-piperidinecarboxamide (CX-717) is a compound that has been extensively studied for its cognitive-enhancing effects. It belongs to the class of drugs known as ampakines, which are positive allosteric modulators of AMPA receptors. CX-717 has been shown to improve memory, attention, and learning in animal models and human clinical trials.
Mecanismo De Acción
N-cyclopentyl-2-ethyl-1-piperidinecarboxamide is a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. By binding to the receptor at a site distinct from the glutamate binding site, N-cyclopentyl-2-ethyl-1-piperidinecarboxamide enhances the activity of the receptor and increases the strength of synaptic connections. This leads to improved memory, attention, and learning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-2-ethyl-1-piperidinecarboxamide include increased synaptic plasticity, enhanced memory consolidation, and improved attention and learning. N-cyclopentyl-2-ethyl-1-piperidinecarboxamide has also been shown to increase the release of acetylcholine, a neurotransmitter involved in memory and attention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopentyl-2-ethyl-1-piperidinecarboxamide is its selectivity for AMPA receptors, which reduces the potential for off-target effects. However, N-cyclopentyl-2-ethyl-1-piperidinecarboxamide has a relatively short half-life and is rapidly metabolized, which can make it difficult to maintain therapeutic levels in the body. Additionally, the cognitive-enhancing effects of N-cyclopentyl-2-ethyl-1-piperidinecarboxamide may be limited to certain types of memory and attention tasks.
Direcciones Futuras
For research on N-cyclopentyl-2-ethyl-1-piperidinecarboxamide include investigating its potential use in treating cognitive deficits associated with aging, Alzheimer's disease, and schizophrenia. Additionally, further studies are needed to determine the optimal dosing regimen and to investigate potential adverse effects. Finally, N-cyclopentyl-2-ethyl-1-piperidinecarboxamide may have potential as a cognitive enhancer for healthy individuals, and further studies are needed to investigate its safety and efficacy in this population.
Conclusion:
N-cyclopentyl-2-ethyl-1-piperidinecarboxamide (N-cyclopentyl-2-ethyl-1-piperidinecarboxamide) is a compound that has been extensively studied for its cognitive-enhancing effects. It belongs to the class of drugs known as ampakines, which are positive allosteric modulators of AMPA receptors. N-cyclopentyl-2-ethyl-1-piperidinecarboxamide has been shown to improve memory, attention, and learning in animal models and human clinical trials. While further research is needed to determine its potential therapeutic applications and optimal dosing regimen, N-cyclopentyl-2-ethyl-1-piperidinecarboxamide represents a promising avenue for the development of cognitive-enhancing drugs.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-ethyl-1-piperidinecarboxamide has been extensively studied for its cognitive-enhancing effects. In animal models, N-cyclopentyl-2-ethyl-1-piperidinecarboxamide has been shown to improve memory, attention, and learning. In human clinical trials, N-cyclopentyl-2-ethyl-1-piperidinecarboxamide has been shown to improve working memory and attention. N-cyclopentyl-2-ethyl-1-piperidinecarboxamide has also been studied for its potential use in treating cognitive deficits associated with aging, Alzheimer's disease, and schizophrenia.
Propiedades
IUPAC Name |
N-cyclopentyl-2-ethylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-2-12-9-5-6-10-15(12)13(16)14-11-7-3-4-8-11/h11-12H,2-10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTKXFWVCPMIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4285278.png)
![3-(3,4-dichlorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4285288.png)
![3-(4-chlorobenzyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B4285292.png)
![3-(4-isobutoxyphenyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4285300.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4285309.png)
![3-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4285310.png)
![(3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4285312.png)



![1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4285340.png)


